molecular formula C17H16N2O6 B2382323 N'-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-N-(furan-2-ylmethyl)oxamide CAS No. 2320927-24-8

N'-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-N-(furan-2-ylmethyl)oxamide

Cat. No.: B2382323
CAS No.: 2320927-24-8
M. Wt: 344.323
InChI Key: QILUOTIYGJSCAP-UHFFFAOYSA-N
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Description

N’-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-N-(furan-2-ylmethyl)oxamide is a complex organic compound characterized by the presence of multiple furan rings Furans are heterocyclic organic compounds containing a ring structure composed of one oxygen atom and four carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-N-(furan-2-ylmethyl)oxamide typically involves the condensation of furan derivatives with appropriate amines and oxalyl chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity. For instance, the reaction may be carried out in an inert atmosphere using solvents like dichloromethane or tetrahydrofuran, with the temperature maintained at around 0-5°C to prevent side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would necessitate the use of industrial reactors and continuous flow systems to manage the reaction conditions more efficiently. The purification process might involve crystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N’-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-N-(furan-2-ylmethyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur at the furan rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield furanones, while reduction could produce dihydrofuran derivatives.

Scientific Research Applications

N’-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-N-(furan-2-ylmethyl)oxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.

    Industry: The compound can be used in the development of new materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N’-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-N-(furan-2-ylmethyl)oxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its furan rings and oxamide group. These interactions can modulate biological pathways, leading to the observed effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxamide: A simpler compound with a single furan ring and an amide group.

    N-(Furan-2-ylmethyl)oxamide: Similar structure but lacks the additional furan rings and hydroxyethyl group.

Uniqueness

N’-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-N-(furan-2-ylmethyl)oxamide is unique due to its multiple furan rings and the presence of both hydroxyethyl and oxamide groups. These structural features confer distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N'-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]-N-(furan-2-ylmethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O6/c20-12(13-5-6-15(25-13)14-4-2-8-24-14)10-19-17(22)16(21)18-9-11-3-1-7-23-11/h1-8,12,20H,9-10H2,(H,18,21)(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILUOTIYGJSCAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C(=O)NCC(C2=CC=C(O2)C3=CC=CO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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